molecular formula C9H5Cl2NO3S B027340 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride CAS No. 223671-81-6

4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride

Cat. No. B027340
CAS RN: 223671-81-6
M. Wt: 278.11 g/mol
InChI Key: BKJUCAQGGKWKRQ-UHFFFAOYSA-N
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Description

4-Chloro-1-hydroxy-7-isoquinolinesulfonyl Chloride is a chemical compound with the molecular formula C9H5Cl2NO3S . It has a molecular weight of 278.11 . It is available for purchase as a neat product .


Molecular Structure Analysis

The molecular structure of 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl Chloride consists of 9 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 278.112 Da and the monoisotopic mass is 276.936707 Da .

Scientific Research Applications

Enzyme Inhibition

4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride: is a valuable compound in the study of enzyme inhibitors. It’s particularly useful in the synthesis of coumarin sulfonamides, which have shown promise as potent enzyme inhibitors . These inhibitors can play a crucial role in developing treatments for diseases where enzyme regulation is disrupted.

Anticancer Research

This compound is also instrumental in anticancer research. Coumarin sulfonamides derived from 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride have been explored for their therapeutic potential in oncology . Their ability to inhibit cancer cell growth makes them a significant focus for developing new anticancer drugs.

Synthesis of Isoquinoline Derivatives

The synthesis of isoquinoline derivatives is another area where 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride finds application. These derivatives are important for creating a variety of biologically active molecules, including anti-cancer and anti-malarial drugs .

Development of Antimicrobial Agents

Research into antimicrobial agents benefits from the use of 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride . Coumarin sulfonamides, which can be synthesized from this compound, display a broad spectrum of biological activities, including antibacterial and antifungal properties .

Biological Activity Profiling

The compound is used in profiling the biological activity of new chemical entities. Its role in the synthesis of diverse sulfonamide-based pharmacophores allows researchers to explore a wide array of biological activities and therapeutic potentials .

Proteomics Research

In proteomics, 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride is utilized as a reference material for studying protein interactions and functions. It serves as a benchmark for comparing the effects of various chemical modifications on proteins .

properties

IUPAC Name

4-chloro-1-oxo-2H-isoquinoline-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO3S/c10-8-4-12-9(13)7-3-5(16(11,14)15)1-2-6(7)8/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJUCAQGGKWKRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586544
Record name 4-Chloro-1-oxo-1,2-dihydroisoquinoline-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride

CAS RN

223671-81-6
Record name 4-Chloro-1,2-dihydro-1-oxo-7-isoquinolinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223671-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-oxo-1,2-dihydroisoquinoline-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chloro-1-(2H)-isoquinolone (20.62 g, 115 mmol) was added portionwise to stirred chlorosulphonic acid (61 mL, 918 mmol) at 0° C. The mixture was heated at 100° C. for 3.5 d and then cooled to room temperature. The reaction mixture was added in small portions onto ice-water [CAUTION] and the resulting precipitate was collected by filtration. The solid was washed with water, triturated with MeCN and then dried in vacuo to give 4-chloro-7-chlorosulphonyl-1-(2H)-isoquinolone (18.75 g, 67.4 mmol) as a cream solid.
Quantity
20.62 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step Two

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